molecular formula C12H17N5O3 B2853615 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 919854-95-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide

Cat. No. B2853615
CAS RN: 919854-95-8
M. Wt: 279.3
InChI Key: BUWOVHDWHBLCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines consists of a pyrazole ring fused to a pyrimidine ring . The specific structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide” would include these rings along with the specified substituents.

Scientific Research Applications

Cancer Research

Pyrazolopyrimidines, such as the compound , have been studied for their potential in cancer treatment. They can act as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation . The tert-butyl group may enhance the compound’s lipophilicity, aiding in its ability to penetrate cellular membranes and exert its effects on cancer cells .

Antimicrobial Activity

Compounds with the pyrazolopyrimidine moiety have shown promise as antimicrobial agents. Their structural framework allows for interaction with bacterial enzymes or proteins, potentially leading to the development of new antibiotics to combat resistant strains .

Antidepressant Properties

The tert-butyl group’s introduction into heterocycles like pyrazolopyrimidines has been associated with significant biological activities, including antidepressant effects. This could pave the way for the synthesis of novel antidepressants .

Antimalarial Applications

Pyrazolopyrimidine derivatives have been reported to exhibit potent antimalarial activity. The addition of tert-butyl groups to these compounds can substantially improve their antimalarial properties, making them strong candidates for new antimalarial drugs .

Anti-inflammatory and Analgesic Effects

Indole derivatives, which share structural similarities with pyrazolopyrimidines, have demonstrated anti-inflammatory and analgesic activities. This suggests that our compound could be explored for its potential in treating inflammatory conditions and pain management .

DNA Intercalating Agents

Some pyrazolopyrimidine derivatives act as DNA intercalating agents, which can interfere with DNA replication and transcription. This property is particularly useful in the study of antiviral and cytotoxic activities, offering a pathway for the development of new therapeutic agents .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)17-10-8(5-14-17)11(19)16(7-13-10)15-9(18)6-20-4/h5,7H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWOVHDWHBLCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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